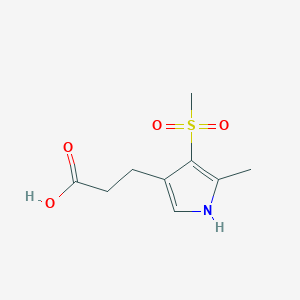![molecular formula C5H12N2O4S B6615588 ethyl 2-[methyl(sulfamoyl)amino]acetate CAS No. 372136-82-8](/img/structure/B6615588.png)
ethyl 2-[methyl(sulfamoyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[methyl(sulfamoyl)amino]acetate is a chemical compound with the CAS Number: 372136-82-8 . It has a molecular weight of 196.23 .
Chemical Reactions Analysis
Esters, such as this compound, can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction .Mécanisme D'action
The mechanism of action of ethyl 2-[methyl(sulfamoyl)amino]acetate is not yet fully understood. However, it is believed that the reaction between ethyl acetate and methanesulfonamide is catalyzed by a proton transfer mechanism. The proton transfer is believed to occur between the sulfonamide and the acetate group, resulting in the formation of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been suggested that this compound may have potential applications in the treatment of certain diseases, such as cancer, due to its ability to inhibit the growth of tumor cells. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using ethyl 2-[methyl(sulfamoyl)amino]acetate in laboratory experiments is its low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using this compound in laboratory experiments. For example, the reaction between ethyl acetate and methanesulfonamide is exothermic and can be difficult to control, which can lead to the formation of undesirable by-products.
Orientations Futures
The potential applications of ethyl 2-[methyl(sulfamoyl)amino]acetate in medicine, catalysis, and materials science are still being explored. Future research could focus on developing new synthesis methods for this compound and exploring its potential applications in drug discovery and development. In addition, further research could be conducted to investigate the biochemical and physiological effects of this compound, as well as its potential toxicity and side effects. Finally, research could be conducted to develop improved methods for the storage and handling of this compound in laboratory experiments.
Méthodes De Synthèse
The most common method of synthesizing ethyl 2-[methyl(sulfamoyl)amino]acetate is by the reaction of ethyl acetate with methanesulfonamide. This reaction produces this compound and methanol as by-products. The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction can be carried out at temperatures ranging from 40-80°C.
Applications De Recherche Scientifique
Ethyl 2-[methyl(sulfamoyl)amino]acetate is used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds, the preparation of agrochemicals, and the production of dyes and pigments. It is also used in the synthesis of compounds that have potential applications in medicine, such as antibiotics and anti-inflammatory agents. In addition, this compound has been used in the synthesis of novel compounds with potential applications in catalysis and materials science.
Propriétés
IUPAC Name |
ethyl 2-[methyl(sulfamoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O4S/c1-3-11-5(8)4-7(2)12(6,9)10/h3-4H2,1-2H3,(H2,6,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSZFZGHLMUOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
372136-82-8 |
Source


|
| Record name | ethyl 2-(methyl(sulfamoyl)amino)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-methyl-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6615546.png)

![8-(1H-indol-4-yl)-6-[(3R)-3-methylmorpholin-4-yl]-2-[(3S)-3-methylmorpholin-4-yl]-9H-purine](/img/structure/B6615558.png)

![2-[(2,5-Dimethylphenyl)thio]-N-[1-methyl-2-(4-morpholinyl)-2-phenylethyl]acetamide](/img/structure/B6615580.png)


![N'-hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide](/img/structure/B6615600.png)
![ethyl 3-[(2-fluorophenyl)imino]butanoate](/img/structure/B6615607.png)
![2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde](/img/structure/B6615610.png)